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Compound of Interest

Compound Name: 3-Methylquinoline N-oxide

Cat. No.: B167852

An In-depth Technical Guide to the Spectral Data of 3-Methylquinoline N-oxide

This guide provides a comprehensive overview of the spectral data for 3-Methylquinoline N-
oxide, tailored for researchers, scientists, and professionals in drug development. It includes
detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,
along with the experimental protocols used for their acquisition.

Spectral Data Summary

The following tables summarize the key spectral data for 3-Methylquinoline N-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra were recorded in deuterated chloroform (CDCls).

Table 1: *H NMR Spectral Data of 3-Methylquinoline N-oxide[1]
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. . Coupling
Chemical Shift Lo ] .
Multiplicity Constant (J) Integration Assignment
(8) ppm
Hz

8.66 d 8.7 1H Aromatic CH
8.41 S - 1H Aromatic CH
7.76 d 8.4 1H Aromatic CH
7.67 ddd 8.6,6.9, 1.3 1H Aromatic CH
7.63-7.55 m - 1H Aromatic CH
7.52 S - 1H Aromatic CH
2.43 S - 3H -CHs

Table 2: 13C NMR Spectral Data of 3-Methylquinoline N-oxide[1]

Chemical Shift (6) ppm
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Mass Spectrometry (MS)
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The mass spectrum of 3-Methylquinoline N-oxide was obtained via electron ionization.

Table 3: Mass Spectrometry Data for 3-Methylquinoline N-oxide[2][3]

Property Value

Molecular Formula C10HaNO

Molecular Weight 159.1846 g/mol
lonization Method Electron lonization (EI)

Infrared (IR) Spectroscopy

A gas-phase IR spectrum for 3-Methylquinoline N-oxide is available.[3] Key spectral features
are consistent with the vibrations of the quinoline ring system and the N-oxide group.

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and spectral
characterization of 3-Methylquinoline N-oxide.

Synthesis of 3-Methylquinoline N-oxide[1]

3-Methylquinoline N-oxide was synthesized via the N-oxidation of 3-methylquinoline.

A solution of 3-chloroperbenzoic acid (MCPBA) (1.1 equivalents) in dichloromethane
(CH2ClI2) was prepared.

e This solution was added dropwise to a stirred solution of 3-methylquinoline (1.0 equivalent)
in CH2Cl2 at 25 °C.

e The reaction mixture was stirred vigorously for 2 hours at room temperature.

e Upon completion, a saturated agueous solution of sodium bicarbonate (NaHCO3s) was added
to neutralize the excess mCPBA.

e The resulting mixture was extracted with CH2Cl-.
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e The combined organic layers were washed with brine, dried over anhydrous sodium sulfate
(Naz2S0a), filtered, and concentrated under reduced pressure.

e The crude product was purified by column chromatography on silica gel.

NMR Spectroscopy[1]

 Instrument: *H and 3C NMR spectra were recorded on a Bruker AVANCE Il spectrometer.
e Frequency: H spectra were acquired at 400 MHz and 13C spectra at 100 MHz.
e Solvent: Deuterated chloroform (CDCls3) was used as the solvent.

o Referencing: The spectra were referenced to the residual solvent signals (*H: & 7.26 ppm;
13C: 6 77.0 ppm).

Mass Spectrometry[1]

e Instrument: High-resolution mass spectra (HRMS) were recorded on a Bruker MicroTOF QI
spectrometer.

« lonization: The specific ionization method for the high-resolution data was electrospray
ionization (ESI). The NIST reference spectrum was obtained using electron ionization (El).[2]

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectral
characterization of 3-Methylquinoline N-oxide.
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Workflow for Synthesis and Spectral Analysis of 3-Methylquinoline N-oxide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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